molecular formula C15H16BrNO2 B12069038 2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine

2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine

Katalognummer: B12069038
Molekulargewicht: 322.20 g/mol
InChI-Schlüssel: GRPVODNTMQBYFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine is an organic compound with a complex structure that includes a benzyloxy group, an ethoxy group, a bromine atom, and a methyl group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine typically involves multiple steps. One common method starts with the preparation of 2-(2-(benzyloxy)ethoxy)ethanol, which is then brominated to introduce the bromine atom at the desired position on the pyridine ring. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium or copper to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The raw materials used are typically sourced in bulk to reduce costs, and the reaction conditions are carefully controlled to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine involves its interaction with specific molecular targets. The benzyloxy and ethoxy groups can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Eigenschaften

Molekularformel

C15H16BrNO2

Molekulargewicht

322.20 g/mol

IUPAC-Name

5-bromo-3-methyl-2-(2-phenylmethoxyethoxy)pyridine

InChI

InChI=1S/C15H16BrNO2/c1-12-9-14(16)10-17-15(12)19-8-7-18-11-13-5-3-2-4-6-13/h2-6,9-10H,7-8,11H2,1H3

InChI-Schlüssel

GRPVODNTMQBYFP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1OCCOCC2=CC=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.